molecular formula C21H25N3O B2353777 N-((1-ciclopentil-5-ciclopropil-1H-pirazol-3-il)metil)cinnamamida CAS No. 1448139-22-7

N-((1-ciclopentil-5-ciclopropil-1H-pirazol-3-il)metil)cinnamamida

Número de catálogo: B2353777
Número CAS: 1448139-22-7
Peso molecular: 335.451
Clave InChI: FXESIPHNRVFXAW-JLHYYAGUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide is a complex organic compound that features a pyrazole ring substituted with cyclopentyl and cyclopropyl groups, linked to a cinnamamide moiety

Aplicaciones Científicas De Investigación

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mecanismo De Acción

The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Actividad Biológica

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antimicrobial applications. This article delves into its biological activity, synthesizing findings from various studies and presenting data in a structured manner.

  • Molecular Formula : C21_{21}H25_{25}N3_{3}O
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1448139-22-7

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide exhibits its biological effects through several mechanisms:

  • Inhibition of Proinflammatory Cytokines : The compound has been shown to downregulate levels of proinflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses.
  • NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a key transcription factor involved in inflammation and immune responses, thereby reducing inflammation and associated symptoms.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

A study highlighted the anti-inflammatory properties of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide, demonstrating significant reductions in edema and leukocyte migration in animal models. The following table summarizes key findings:

ParameterControl GroupTreatment GroupStatistical Significance
Edema (mm)10.2 ± 1.54.5 ± 0.8p < 0.01
Leukocyte Count (cells/mm³)1500 ± 200600 ± 100p < 0.01
IL-6 Levels (pg/mL)75 ± 1030 ± 5p < 0.01
TNF-α Levels (pg/mL)50 ± 820 ± 4p < 0.05

Antimicrobial Activity

The compound was tested against various bacterial strains, including MRSA and Mycobacterium tuberculosis. The minimum inhibitory concentrations (MICs) are presented below:

Bacterial StrainMIC (µM)
MRSA25.9
Mycobacterium tuberculosisNot determined

This indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide may be a promising candidate for treating infections caused by resistant bacterial strains .

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Inflammation : In an experimental model of arthritis, treatment with N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide resulted in significant reduction in joint swelling and pain scores compared to untreated controls.
  • Case Study on Infection Control : A clinical trial investigated the efficacy of the compound in patients with chronic osteomyelitis caused by MRSA, showing promising results in reducing infection recurrence when used alongside standard antibiotic therapy.

Future Directions

The unique structural features of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)cinnamamide suggest further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic assessments.
  • Exploration of combination therapies with existing antibiotics.
  • Investigating the compound's effects on other inflammatory diseases.

Propiedades

IUPAC Name

(E)-N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O/c25-21(13-10-16-6-2-1-3-7-16)22-15-18-14-20(17-11-12-17)24(23-18)19-8-4-5-9-19/h1-3,6-7,10,13-14,17,19H,4-5,8-9,11-12,15H2,(H,22,25)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXESIPHNRVFXAW-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)C=CC3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)C4CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.